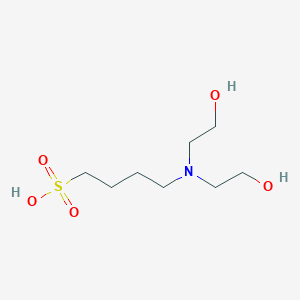![molecular formula C9H9N3O4 B7518267 Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate](/img/structure/B7518267.png)
Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate, commonly referred to as MOOA, is a pyrimidine derivative that has been the subject of scientific research due to its potential biological activity. MOOA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been investigated.
作用機序
The mechanism of action of MOOA is not fully understood. However, studies have shown that MOOA inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. MOOA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Studies have shown that MOOA exhibits anti-inflammatory and anti-tumor activity. MOOA has been shown to inhibit the production of prostaglandins, which play a role in inflammation. MOOA has also been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, MOOA has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
MOOA has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to exhibit biological activity. However, there are also limitations to using MOOA in laboratory experiments. MOOA has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, MOOA may have limited stability under certain conditions.
将来の方向性
There are several future directions for research on MOOA. One area of research could be to investigate the potential use of MOOA as a drug for the treatment of inflammatory diseases or cancer. Another area of research could be to investigate the mechanism of action of MOOA in more detail to better understand how it exhibits its biological activity. Additionally, further research could be conducted to investigate the potential use of MOOA as a fluorescent probe for the detection of metal ions.
Conclusion
MOOA is a pyrimidine derivative that has been the subject of scientific research due to its potential biological activity. MOOA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been investigated. MOOA exhibits anti-inflammatory and anti-tumor activity, and has been investigated for its potential use as a fluorescent probe for the detection of metal ions. There are several future directions for research on MOOA, including investigating its potential use as a drug and further investigating its mechanism of action.
合成法
MOOA has been synthesized using various methods, including the reaction of 3-methyl-4-oxo-3,4-dihydro-[1,2]oxazolo[5,4-d]pyrimidine-5-carboxylic acid with methyl chloroacetate in the presence of triethylamine. Another method involves the reaction of 3-methyl-4-oxo-3,4-dihydro-[1,2]oxazolo[5,4-d]pyrimidine-5-carboxylic acid with methyl bromoacetate in the presence of potassium carbonate. MOOA has also been synthesized using a one-pot reaction of 3-methyl-4-oxo-3,4-dihydro-[1,2]oxazolo[5,4-d]pyrimidine-5-carboxylic acid, methyl iodide, and potassium carbonate in dimethyl sulfoxide.
科学的研究の応用
MOOA has been the subject of scientific research due to its potential biological activity. Studies have shown that MOOA exhibits anti-inflammatory and anti-tumor activity, making it a potential candidate for the development of new drugs. MOOA has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-5-7-8(16-11-5)10-4-12(9(7)14)3-6(13)15-2/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUILPNBOQSINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)N(C=N2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methyl-4-oxo-[1,2]oxazolo[5,4-d]pyrimidin-5-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)




![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
![[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)



![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)

![4-[(2-Chlorobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518260.png)